Home > Products > Building Blocks P8355 > Acetylisoniazid
Acetylisoniazid - 1078-38-2

Acetylisoniazid

Catalog Number: EVT-318568
CAS Number: 1078-38-2
Molecular Formula: C8H9N3O2
Molecular Weight: 179.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Acetylisoniazid is a major metabolite of Isoniazid, an anti-tuberculosis drug. It plays a crucial role in understanding the metabolism and pharmacokinetics of Isoniazid in the human body. Acetylisoniazid serves as a marker for monitoring Isoniazid metabolism and classifying individuals as slow or rapid inactivators of Isoniazid. Its presence in biological samples helps researchers understand the metabolic pathways of Isoniazid, particularly in the context of genetic polymorphism in the N-acetyltransferase 2 (NAT2) enzyme.

Isoniazid

Compound Description: Isoniazid (INH) is an organic compound and a first-line medication in the prevention and treatment of tuberculosis []. It acts as a prodrug that requires activation by a bacterial enzyme, KatG, to exert its antitubercular effect [].

Relevance: Isoniazid is the parent compound of Acetylisoniazid. It is metabolized to Acetylisoniazid primarily in the liver by the enzyme N-acetyltransferase 2 (NAT2) [, , , , , , , , , , , , , , ]. The ratio of Acetylisoniazid to Isoniazid in plasma or urine is frequently used to determine an individual's acetylator phenotype (slow, intermediate, or fast acetylator) [, , , , , , , , , , , , , , ]. This phenotype influences the pharmacokinetics, efficacy, and toxicity profiles of Isoniazid [, , , , , , , , , , , , , , , , ].

Hydrazine

Compound Description: Hydrazine is a simple inorganic compound with known hepatotoxic effects, particularly in animals [, , ].

Relevance: Hydrazine is a metabolite of Isoniazid, produced through a direct hydrolysis pathway mediated by isoniazid hydrolase [, , , ]. This pathway is induced by rifampin, another antituberculosis drug, potentially contributing to the increased risk of hepatitis in patients receiving both drugs, particularly slow acetylators [, ]. While Hydrazine is considered less important for Isoniazid's antitubercular activity compared to other pathways, its formation and potential toxicity are relevant, particularly in the context of combination therapy [, ].

Monoacetylhydrazine

Compound Description: Monoacetylhydrazine is a metabolite of Isoniazid and Acetylisoniazid, implicated in Isoniazid-induced hepatotoxicity [, , , ].

Relevance: Monoacetylhydrazine is produced through the metabolism of both Isoniazid and Acetylisoniazid [, , , ]. It is considered to be more toxic than diacetylhydrazine []. The relative contribution of Monoacetylhydrazine to overall Isoniazid-induced hepatotoxicity compared to other metabolites, like hydrazine, is still under investigation [].

Diacetylhydrazine

Compound Description: Diacetylhydrazine is a metabolite of Acetylisoniazid and is considered less toxic compared to monoacetylhydrazine [].

Isonicotinic acid

Compound Description: Isonicotinic acid is a metabolite of Isoniazid, formed through both direct hydrolysis of Isoniazid and hydrolysis of Acetylisoniazid [, , , , , ]. It is further metabolized to Isonicotinylglycine [, , , , , ].

Isonicotinylglycine

Compound Description: Isonicotinylglycine is a metabolite of isonicotinic acid, generated by conjugation with glycine [, , , , , ].

Relevance: Isonicotinylglycine, alongside its precursor isonicotinic acid, is useful in studying the direct hydrolysis pathway of Isoniazid and its potential for hydrazine formation [, , , , , ]. It also serves as a less toxic endpoint in Isoniazid metabolism [, , , , , ].

Isonicotinyl hydrazones

Compound Description: Isonicotinyl hydrazones are a group of metabolites formed when Isoniazid reacts with endogenous keto acids, primarily pyruvic acid and α-ketoglutaric acid [].

Relevance: While the specific Isonicotinyl hydrazones are not extensively discussed in the provided research, their presence indicates another metabolic pathway for Isoniazid, contributing to its clearance from the body []. These hydrazones are considered less significant in determining acetylator status compared to Acetylisoniazid formation [].

Isonicotinoyl-hydrazine sodium glucuronide (INHG-Na)

Compound Description: Isonicotinoyl-hydrazine sodium glucuronide (INHG-Na) is a recently discovered stable derivative of isoniazid found in the plasma of patients [].

Relevance: INHG-Na represents a new avenue for studying isoniazid metabolism. Its stability and potential role as a reservoir for isoniazid require further investigation [].

Classification

Acetylisoniazid is classified as an antitubercular agent and a metabolite of isoniazid. It falls under the category of hydrazine derivatives, sharing structural similarities with other compounds used in tuberculosis treatment. Its pharmacological relevance stems from its role in the metabolism of isoniazid, influencing both therapeutic efficacy and potential toxicity.

Synthesis Analysis

The synthesis of acetylisoniazid occurs primarily through the metabolic conversion of isoniazid. The enzymatic reaction involves the following steps:

  1. Substrate: Isoniazid serves as the starting material.
  2. Enzyme: N-acetyltransferase type 2 (NAT2) catalyzes the reaction.
  3. Reaction: The acetyl group from acetyl coenzyme A is transferred to isoniazid, resulting in the formation of acetylisoniazid.
  4. Conditions: The reaction typically occurs in vivo at physiological pH and temperature.

In laboratory settings, acetylisoniazid can also be synthesized through chemical methods that mimic this enzymatic process, although such methods are less common than studying its formation via metabolic pathways.

Molecular Structure Analysis

The molecular structure of acetylisoniazid can be described as follows:

  • Chemical Formula: C8_{8}H10_{10}N2_{2}O
  • Molecular Weight: Approximately 166.18 g/mol
  • Structure: Acetylisoniazid consists of an isonicotinic acid hydrazide backbone with an acetyl group attached to the nitrogen atom. The structural formula can be represented as:
H3CC(=O)NN=C(C5H4N)(C5H4N)\text{H}_3C-C(=O)-N-N=C(C_5H_4N)(C_5H_4N)

This structure contributes to its pharmacological properties and its interaction with biological systems.

Chemical Reactions Analysis

Acetylisoniazid participates in various chemical reactions, primarily as a metabolic intermediate:

  1. Formation from Isoniazid: As mentioned, it is formed by the acetylation of isoniazid via NAT2.
  2. Further Metabolism: Acetylisoniazid can undergo hydrolysis or further transformation to yield other metabolites such as acetylhydrazine and isonicotinic acid.
  3. Reactivity: It may react with various electrophiles due to the presence of functional groups that can participate in nucleophilic attacks.

These reactions are crucial for understanding both the therapeutic effects and potential toxicities associated with isoniazid treatment.

Mechanism of Action

The mechanism of action of acetylisoniazid primarily relates to its role as a metabolite of isoniazid:

  • Inhibition of Mycolic Acid Synthesis: Acetylisoniazid, like its parent compound, inhibits the synthesis of mycolic acids in Mycobacterium tuberculosis by interfering with the enzyme involved in their biosynthesis.
  • Pharmacokinetics: The pharmacokinetic profile indicates that acetylisoniazid has a slower clearance rate compared to isoniazid, which may influence dosing regimens and therapeutic outcomes.

The effectiveness of acetylisoniazid as a therapeutic agent is influenced by genetic polymorphisms in NAT2, which affect individual metabolism rates.

Physical and Chemical Properties Analysis

Acetylisoniazid exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water and organic solvents like methanol and ethanol.
  • Stability: The compound remains stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data for pure acetylisoniazid may vary based on purity and method of synthesis but generally falls within a defined range typical for similar compounds.

These properties are essential for its handling in pharmaceutical formulations and clinical applications.

Applications

Acetylisoniazid has several scientific applications:

  1. Pharmacokinetic Studies: It serves as a key marker for studying the metabolism of isoniazid and understanding variations in drug response among patients.
  2. Clinical Monitoring: Measurement of acetylisoniazid levels can provide insights into patient adherence to tuberculosis therapy and potential side effects related to drug metabolism.
  3. Research on Drug Toxicity: Investigating the conversion pathways from acetylisoniazid to potentially toxic metabolites helps elucidate mechanisms behind drug-induced hepatotoxicity associated with isoniazid therapy.
Chemical and Pharmacological Identity of Acetylisoniazid

Structural Characterization and Biosynthetic Pathways

Structural Features: Acetylisoniazid (N-acetylisoniazid, AcINH) is a carbohydrazide derivative formed by the acetylation of the hydrazine moiety of isoniazid (isonicotinic acid hydrazide). Its molecular formula is C₈H₉N₃O₂, with a molecular weight of 179.18 g/mol. Structurally, it retains the pyridine ring of isoniazid but substitutes the terminal hydrazine hydrogen with an acetyl group (–COCH₃). This modification significantly alters its physicochemical and biological properties compared to the parent compound [8] [10].

Table 1: Structural Comparison of Isoniazid and Acetylisoniazid

PropertyIsoniazid (INH)Acetylisoniazid (AcINH)
Molecular FormulaC₆H₇N₃OC₈H₉N₃O₂
Molecular Weight137.14 g/mol179.18 g/mol
IUPAC NamePyridine-4-carbohydrazideN'-acetylpyridine-4-carbohydrazide
Key Functional GroupsHydrazide (–CONHNH₂)Acetylhydrazide (–CONHNHC(O)CH₃)

Biosynthetic Pathways:

  • Human Metabolism: AcINH is primarily synthesized in the liver and intestines via N-acetyltransferase 2 (NAT2). This enzyme transfers an acetyl group from acetyl-CoA to isoniazid’s hydrazine nitrogen, forming AcINH as the major primary metabolite. NAT2 exhibits genetic polymorphism, leading to phenotypically "rapid" or "slow" acetylators, which directly impacts plasma AcINH/INH ratios [2] [4] [8].
  • Bacterial Metabolism: In Mycobacterium tuberculosis, the acetyltransferase Rv2170 catalyzes INH acetylation using acetyl-CoA as a cofactor. This represents a novel resistance mechanism, as AcINH lacks antimycobacterial activity. The reaction yields AcINH, which undergoes spontaneous hydrolysis to isonicotinic acid (INA) and acetylhydrazine (AcHZ) [1].

Figure: Biosynthetic Pathway of Acetylisoniazid

Isoniazid (INH)  │  ├── Human (NAT2) → Acetylisoniazid (AcINH) → Hydrolysis → Isonicotinic acid (INA) + Acetylhydrazine (AcHZ)  │  └── Bacterial (Rv2170) → AcINH → Detoxification → Loss of antitubercular activity  

Role as a Primary Metabolite of Isoniazid in Tuberculosis Chemotherapy

Pharmacokinetic Relevance: AcINH is the dominant metabolite of isoniazid in humans, with plasma concentrations directly influenced by NAT2 genotype. In rapid acetylators, >90% of an INH dose is acetylated within 2–4 hours, leading to lower systemic INH exposure. This metabolic shift impacts therapeutic efficacy, as AcINH does not inhibit mycobacterial cell wall synthesis [2] [3] [4].

Quantitative Analysis: LC-MS/MS studies reveal key pharmacokinetic parameters:

  • Peak plasma AcINH concentrations reach 2–8 µg/mL within 1–3 hours post-INH administration.
  • The AcINH/INH plasma ratio varies from 0.5 (slow acetylators) to >3.0 (rapid acetylators).
  • AcINH undergoes further hydrolysis to INA and AcHZ, the latter implicated in hepatotoxicity [3].

Table 2: Pharmacokinetic Parameters of AcINH vs. INH in Humans

ParameterAcetylisoniazidIsoniazid
Tₘₐₓ (hours)1.5–3.01.0–2.0
Cₘₐₓ (µg/mL)2.0–8.03.0–5.0
Half-life (hours)1.5–4.00.7–3.0*
Primary EliminationUrine (75–95%)Urine (metabolites)

*Half-life varies by acetylator status: 3 hours (slow), 0.7 hours (rapid) [4] [9].

Clinical Implications:

  • Therapeutic Drug Monitoring (TDM): Measuring AcINH/INH ratios in plasma or finger sweat (normalized to creatinine) helps identify rapid acetylators requiring adjusted INH dosing. This is critical in multidrug regimens where suboptimal INH exposure risks treatment failure [3] [5].
  • Drug-Drug Interactions: Rifampicin induces NAT2 expression, accelerating INH acetylation. Concomitant administration lowers INH plasma levels by 20–40%, necessitating pharmacokinetic vigilance [8].

Physicochemical Properties and Stability in Biological Matrices

Physicochemical Profile:

  • Solubility: AcINH is highly soluble in water (>100 mg/mL) due to its polar carbohydrazide group, but shows limited solubility in organic solvents like chloroform or ether [9].
  • Appearance: Colorless crystalline solid, typically stable under dry, airtight conditions but susceptible to hydrolysis in aqueous environments [8] [9].
  • Ionization: pKa values remain uncharacterized, but the pyridine nitrogen confers weak basicity.

Stability in Biological Matrices:

  • Plasma/Serum: AcINH degrades by hydrolysis at physiological pH (7.4), with a half-life of 4–6 hours at 25°C. Degradation products include INA and AcHZ. For accurate quantification, plasma samples must be processed within 4 hours of collection or stored at –80°C [3].
  • Analytical Challenges: Direct LC-MS/MS quantification is feasible, but AcINH exhibits ion suppression (36–54%) due to co-elution with endogenous compounds. Protein precipitation with acetonitrile or methanol is recommended for sample preparation [3].

Table 3: Stability Parameters of Acetylisoniazid

MatrixStorage ConditionStability DurationKey Degradation Products
Plasma25°C≤4 hoursINA, Acetylhydrazine
Plasma–80°C≥6 monthsMinimal degradation
Post-Extraction4°C (autosampler)24 hoursNone significant
Derivatized4°C (autosampler)18 hoursNone significant

Analytical Methods:

  • LC-MS/MS: Reverse-phase C18 columns with gradient elution (mobile phase: methanol/water with 0.1% formic acid) effectively separate AcINH from INH and INA. Detection uses MRM transitions m/z 180→121 for AcINH [3].
  • Derivatization for Hydrazines: AcHZ (a hydrolysis product) requires derivatization with p-tolualdehyde for sensitive LC-MS/MS detection due to its low molecular weight and instability [3].

Impact of Temperature/pH:

  • Hydrolysis accelerates under acidic (pH <3) or alkaline (pH >9) conditions.
  • Freeze-thaw cycles >3 times significantly degrade AcINH in plasma [3].

Appendix: Compound Identifiers

Table 4: Database Identifiers for Acetylisoniazid

Identifier SystemValue
CAS Registry Number1078-38-2
PubChem CID71602
ChEBI ID7207
Molecular FormulaC₈H₉N₃O₂
IUPAC NameN'‑acetylisoniazid
Synonyms2-Acetylhydrazide-4-pyridinecarboxylic acid; N-Acetyl isonicotinohydrazide [6] [8] [10]

Properties

CAS Number

1078-38-2

Product Name

Acetylisoniazid

IUPAC Name

N'-acetylpyridine-4-carbohydrazide

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

InChI

InChI=1S/C8H9N3O2/c1-6(12)10-11-8(13)7-2-4-9-5-3-7/h2-5H,1H3,(H,10,12)(H,11,13)

InChI Key

CVBGNAKQQUWBQV-UHFFFAOYSA-N

SMILES

CC(=O)NNC(=O)C1=CC=NC=C1

Synonyms

2-Acetylhydrazide-4-pyridinecarboxylic Acid; 1-Acetyl-2-isonicotinoylhydrazine; Acetylisoniazide; N-Acetyl-N’-isonicotinoylhydrazine; N-Acetylisoniazid; N-Acetylisonicotinylhydrazide; N-Monoacetylisoniazid; NSC 36084;

Canonical SMILES

CC(=O)NNC(=O)C1=CC=NC=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.